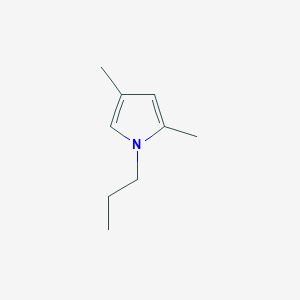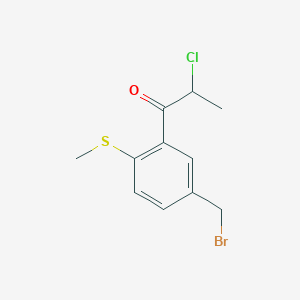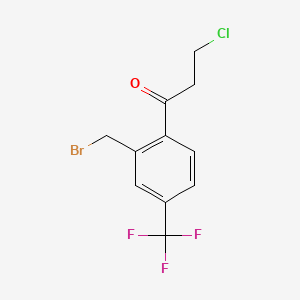
1-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of bromomethyl, trifluoromethyl, and chloropropanone functional groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a methyl group on a trifluoromethyl-substituted benzene ring, followed by the introduction of a chloropropanone moiety. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate steps such as halogen exchange or protection-deprotection strategies.
Industrial production methods for this compound may involve large-scale bromination and chlorination reactions, with careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
1-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Addition Reactions: The carbonyl group in the chloropropanone moiety can participate in addition reactions with nucleophiles, leading to the formation of various adducts.
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with various molecular targets. The bromomethyl and trifluoromethyl groups can participate in electrophilic and nucleophilic interactions, respectively, while the carbonyl group in the chloropropanone moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects.
Comparison with Similar Compounds
1-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
1-(2-(Bromomethyl)phenyl)-3-chloropropan-1-one: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
1-(2-(Trifluoromethyl)phenyl)-3-chloropropan-1-one: Lacks the bromomethyl group, affecting its ability to undergo substitution reactions.
1-(2-(Bromomethyl)-4-(methyl)phenyl)-3-chloropropan-1-one: The presence of a methyl group instead of a trifluoromethyl group alters its chemical behavior and applications.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts.
Properties
Molecular Formula |
C11H9BrClF3O |
|---|---|
Molecular Weight |
329.54 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-4-(trifluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3O/c12-6-7-5-8(11(14,15)16)1-2-9(7)10(17)3-4-13/h1-2,5H,3-4,6H2 |
InChI Key |
PVCWGWNCRSEUQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CBr)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


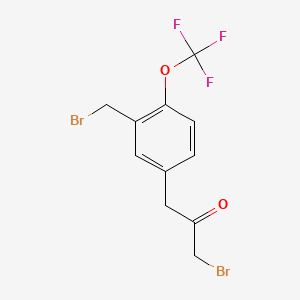
![[3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile](/img/structure/B14065070.png)
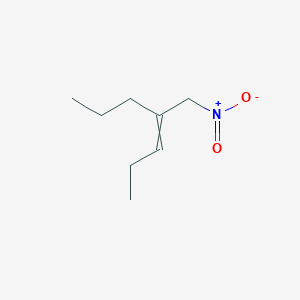
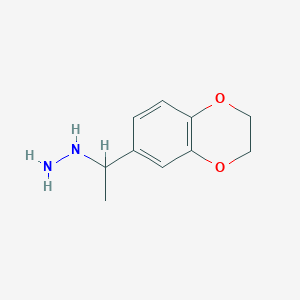
![5-chloro-4-[3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1H-pyridazin-6-one](/img/structure/B14065118.png)
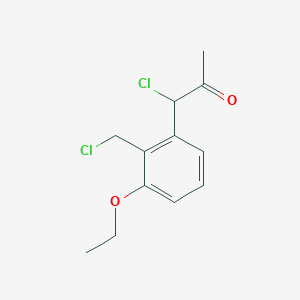
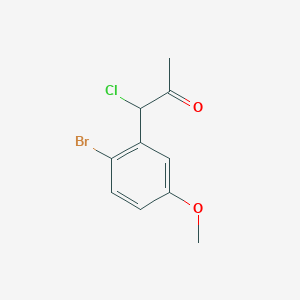
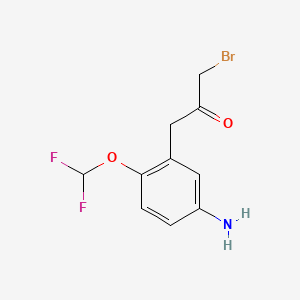
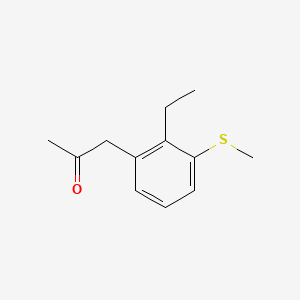


![Benzo[b]naphtho[2,3-d]thiophene, 6,8-dimethyl-](/img/structure/B14065149.png)
